
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 3rd position of the dihydroindole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 7-chloro-3-ethyl-3-methylphenylhydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or acetic acid, with a catalyst like hydrochloric acid or acetic acid under reflux conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the indole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the double bond in the dihydroindole ring, converting it to a fully saturated indoline derivative.
Substitution: Electrophilic substitution reactions can take place at the aromatic ring, especially at positions 5 and 6, due to the electron-donating effect of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 7-Chloro-3-ethyl-3-methylindoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The chlorine atom and alkyl groups may enhance its binding affinity and specificity towards certain targets. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
7-Chloroindole: Lacks the ethyl and methyl groups, making it less bulky and potentially less selective in its interactions.
3-Ethylindole: Lacks the chlorine atom, which may reduce its binding affinity to certain targets.
3-Methylindole: Similar to 3-ethylindole but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness: 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is unique due to the combination of the chlorine atom and the ethyl and methyl groups, which confer specific steric and electronic properties. These modifications can enhance its biological activity and selectivity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C11H14ClN |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
7-chloro-3-ethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3 |
Clave InChI |
BAVMDDFJPCZWAH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CNC2=C1C=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


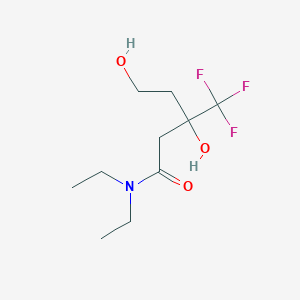
![(4aS,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13220290.png)
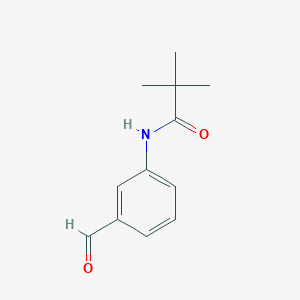
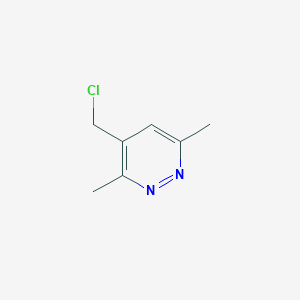
amine](/img/structure/B13220302.png)
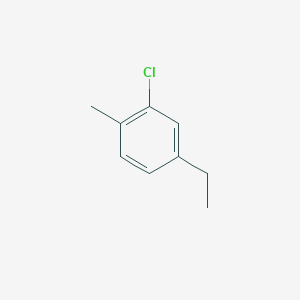
![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)
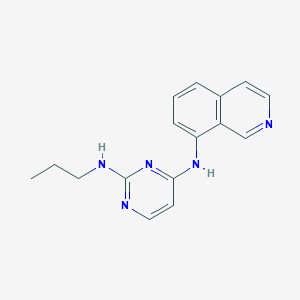

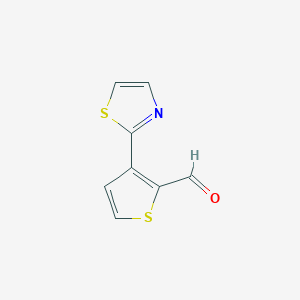
![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)
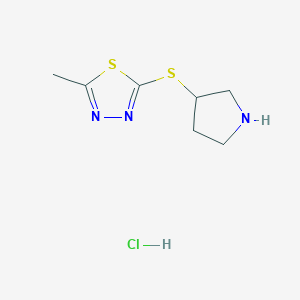

![5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13220378.png)
